

physical and chemical properties of 2',6'-Difluoro-4'-methoxyacetophenone

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Compound of Interest

Compound Name: 2',6'-Difluoro-4'-methoxyacetophenone

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An In-Depth Technical Guide to **2',6'-Difluoro-4'-methoxyacetophenone**

Authored by a Senior Application Scientist

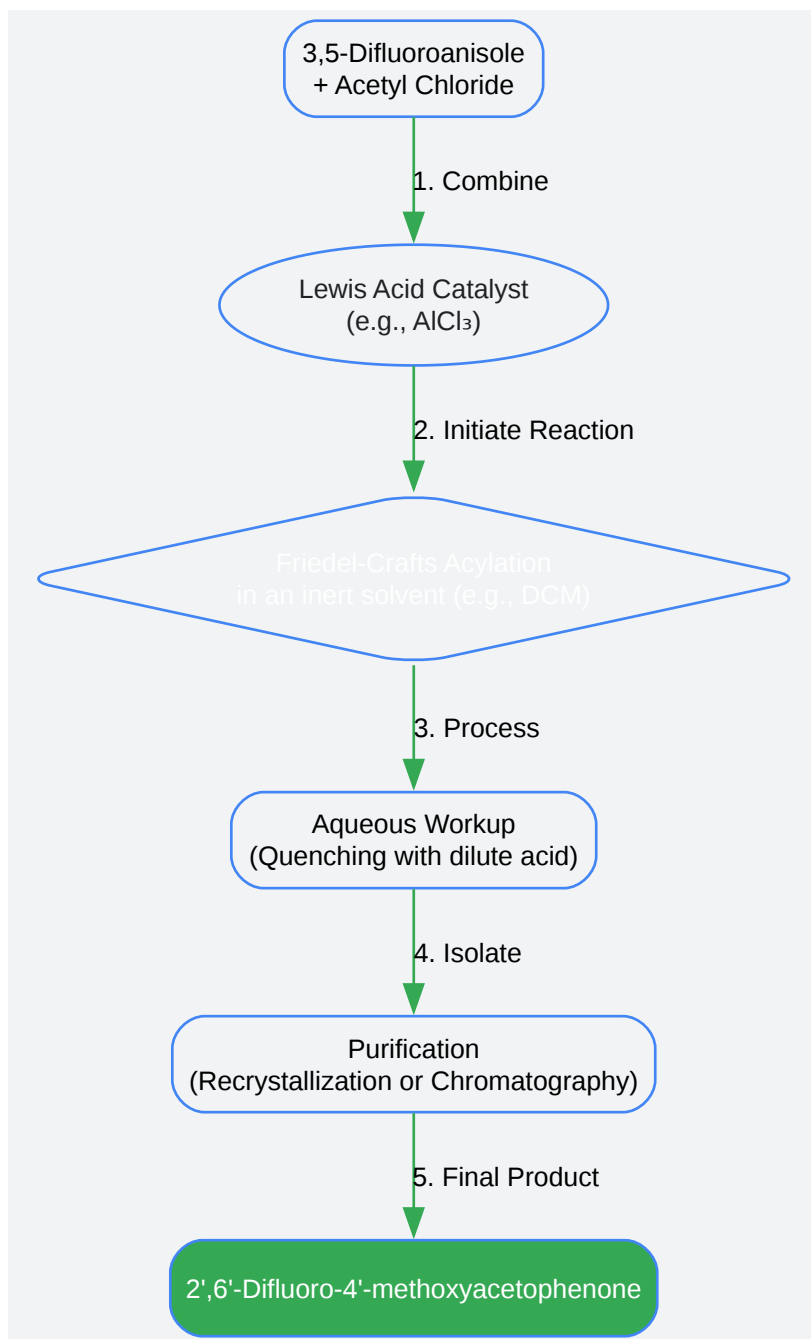
Foreword: Unveiling a Core Moiety in Modern Drug Discovery

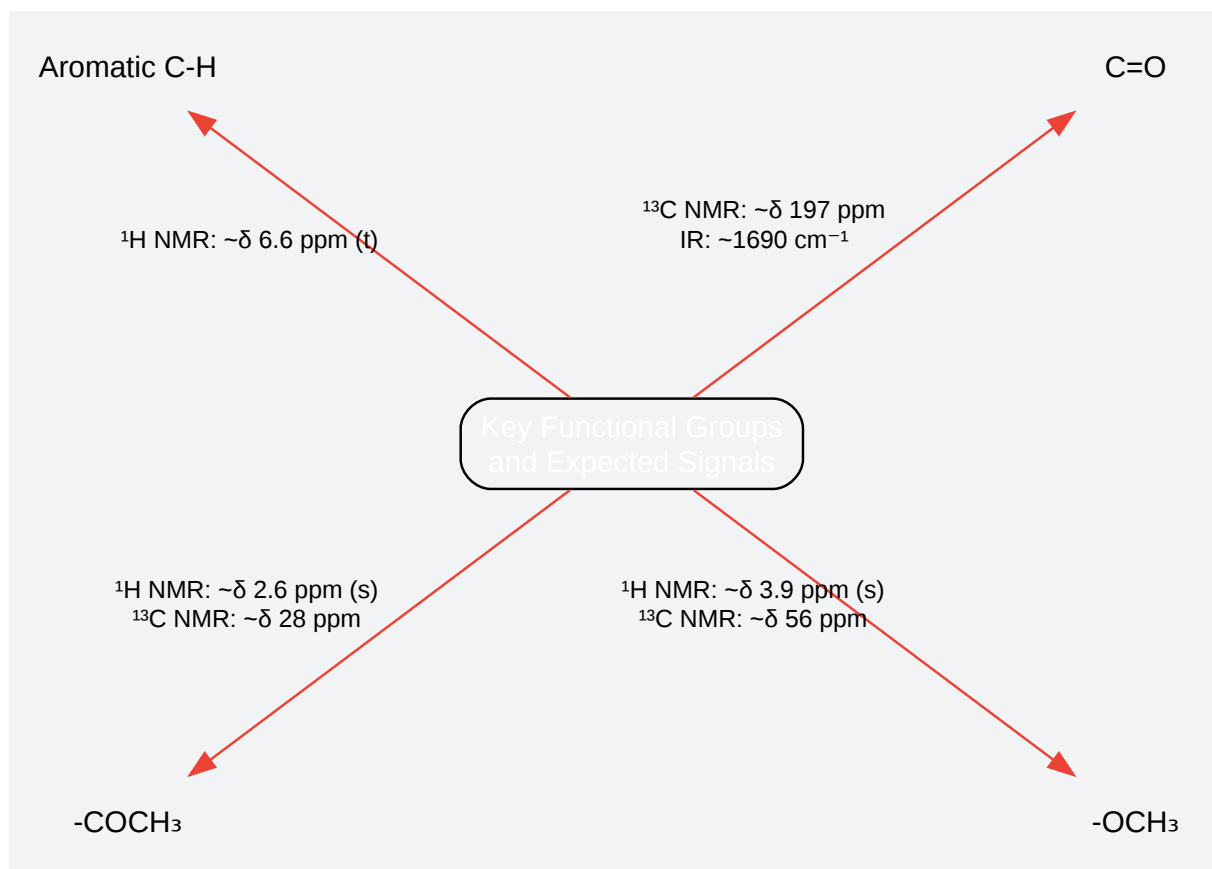
In the landscape of medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of modern drug design. Fluorine's unique properties—high electronegativity, small size, and ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's metabolic stability, binding affinity, and lipophilicity. It is within this context that **2',6'-Difluoro-4'-methoxyacetophenone** emerges not merely as another chemical entity, but as a pivotal building block for next-generation therapeutics.

This guide provides an in-depth technical overview of **2',6'-Difluoro-4'-methoxyacetophenone** for researchers, scientists, and drug development professionals. We will move beyond a simple recitation of data, exploring the causality behind its utility, its core physicochemical and spectroscopic characteristics, and the protocols for its safe handling and application. The structure of this document is designed to follow a logical progression, from fundamental identification to practical application, providing a comprehensive resource for the laboratory professional.

Compound Identification and Core Structure

Correctly identifying a chemical compound is the foundation of all subsequent research. **2',6'-Difluoro-4'-methoxyacetophenone** is systematically known as 1-(2,6-Difluoro-4-methoxyphenyl)ethanone. Its structural features—a phenyl ring activated by a methoxy group and flanked by two electron-withdrawing fluorine atoms ortho to an acetyl group—are critical to its chemical behavior and synthetic utility.





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